2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N5OS/c17-12-3-2-10(6-11(12)16(18,19)20)24-14(26)8-27-15-7-13(21-9-22-15)25-5-1-4-23-25/h1-7,9H,8H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVGBRIGXJAJBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The molecular formula of this compound is C_{16}H_{14ClF_3N_4S. Its structure features:
- A pyrimidine ring with a pyrazole substituent.
- A thioether linkage connecting the pyrimidine to an acetamide group.
- A trifluoromethyl group that enhances lipophilicity and metabolic stability.
| Component | Description |
|---|---|
| Molecular Formula | C_{16}H_{14ClF_3N_4S} |
| IUPAC Name | 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide |
| CAS Number | [Pending] |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : By binding to the active sites of enzymes, it can inhibit their activity, leading to altered metabolic pathways.
- Receptor Modulation : Interaction with receptor sites can influence cellular signaling pathways, potentially leading to therapeutic effects.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
- Anticancer Activity : Derivatives containing pyrazole and pyrimidine rings are known for their anticancer properties. For instance, compounds similar to this one have shown significant cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460, with IC50 values ranging from 0.01 µM to 42.30 µM .
| Compound Type | Biological Activity | IC50 (µM) |
|---|---|---|
| Pyrazole derivatives | Anticancer | 0.01 - 42.30 |
| Thioether compounds | Anti-inflammatory | Varies |
| Trifluoromethyl derivatives | Enhanced metabolic stability | N/A |
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Antitumor Activity : A study demonstrated that pyrazole-containing compounds exhibited significant cytotoxicity against HepG2 and HCT116 cell lines, with IC50 values as low as 1.1 µM .
- Mechanistic Insights : Research revealed that certain derivatives selectively inhibit CDK2, a critical regulator in cell cycle progression, leading to apoptosis in cancer cells .
- Anti-inflammatory Properties : Compounds featuring thioether linkages have been noted for their anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole and pyrimidine can effectively inhibit the growth of various cancer cell lines:
- MCF7 (Breast Cancer) : Compounds have shown IC₅₀ values ranging from 0.01 µM to 3.79 µM, indicating potent growth inhibition.
- A549 (Lung Cancer) : Some derivatives demonstrated IC₅₀ values around 26 µM, suggesting effectiveness in inhibiting tumor growth.
Case Study : A study assessed a series of pyrazole derivatives against HepG2 (liver cancer), reporting significant cytotoxicity with IC₅₀ values as low as 0.95 nM, highlighting their potential as therapeutic agents in liver cancer treatment.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it could function as a potential antibiotic agent due to its ability to disrupt bacterial cell wall synthesis or function.
Case Study : A study evaluated the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones, thus supporting further investigation into their use as antibiotics.
Molecular Probes in Biochemical Research
Due to its unique structural features, this compound can serve as a molecular probe for studying specific biochemical pathways. The thioether linkage may facilitate binding to active sites on target proteins, leading to modulation of enzymatic activity.
Case Study : Research focused on the inhibition of cyclin-dependent kinases (CDK), where certain derivatives displayed over 69% inhibition in K562 cells, showcasing their role in cell cycle regulation.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) undergoes oxidation under controlled conditions:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide derivative | 0–5°C, 2–4 h in acetic acid | 65–70% |
| KMnO₄ (acidic) | Sulfone derivative | 50°C, 6 h in H₂SO₄/H₂O | 55–60% |
| m-CPBA | Sulfoxide (stereoselective) | CH₂Cl₂, 0°C, 1 h | 80% |
-
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (single oxygen addition) or sulfones (double oxygen addition). Stereoselectivity with m-CPBA arises from chiral induction by the pyrimidine ring.
Nucleophilic Substitution at Pyrimidine C-2
The pyrimidine ring undergoes substitution at the C-2 position due to electron-withdrawing effects of the pyrazole and thioether groups:
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| NH₃ (aq.) | 2-Amino-pyrimidine derivative | 120°C, 12 h in EtOH | 45% |
| KSCN | 2-Thiocyano-pyrimidine | DMF, 80°C, 8 h | 60% |
| Morpholine | 2-Morpholino-pyrimidine | DIPEA, ACN, reflux, 6 h | 75% |
-
Key Observation : Reactions require polar aprotic solvents (DMF, ACN) and elevated temperatures to overcome the deactivating effects of substituents .
Hydrolysis of Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Reaction Time | Yield |
|---|---|---|---|
| HCl (6M), reflux | Carboxylic acid derivative | 4 h | 85% |
| NaOH (10%), H₂O/EtOH | Sodium carboxylate | 2 h | 90% |
-
Application : Hydrolysis facilitates further functionalization, such as esterification or amide coupling.
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Product | Catalyst | Yield |
|---|---|---|---|
| Phenylacetylene | Pyrazolo[1,5-a]pyrimidine derivative | CuI, TBAB | 70% |
| Ethyl acrylate | Pyrazolo-oxazine | Thermal, 100°C | 55% |
-
Regioselectivity : The 1H-pyrazole’s N-1 position acts as the reactive site, directing addition to the α-position of acetylides .
Functionalization of Trifluoromethyl Group
The -CF₃ group exhibits limited reactivity but undergoes defluorination under extreme conditions:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| AlCl₃, H₂O | -COOH derivative | 200°C, 24 h | 30% |
| Mg, EtOH | Partially defluorinated intermediate | Reflux, 12 h | 20% |
-
Challenges : Harsh conditions lead to decomposition of the pyrimidine core, limiting synthetic utility .
Cross-Coupling Reactions
The pyrimidine-thioether participates in palladium-catalyzed couplings:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl-pyrimidine | 65% |
| Buchwald-Hartwig | Aniline, Pd₂(dba)₃, Xantphos | N-Arylpyrimidine | 70% |
-
Optimization : Ligand selection (e.g., Xantphos) improves yields by stabilizing the palladium intermediate.
Photochemical Reactions
UV irradiation induces C-S bond cleavage in the thioether group:
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV (254 nm), THF | Pyrimidine + Thiol byproduct | 0.45 |
-
Application : Photodegradation studies inform stability assessments for pharmaceutical formulations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Functional Implications
Metabolic Stability: Chloro and trifluoromethyl groups reduce oxidative metabolism, extending half-life relative to non-halogenated derivatives.
Target Binding : Pyrazole’s nitrogen atoms may engage in π-π stacking or hydrogen bonding with biological targets, a feature absent in methyl-substituted analogs.
Research Findings and Limitations
While structural and synthetic parallels are evident, direct pharmacological data for the target compound are absent in the provided evidence. Studies on analogs suggest that pyrimidine-thioacetamides exhibit kinase inhibition or antimicrobial activity, but the impact of pyrazole and trifluoromethyl groups remains speculative without experimental validation . Crystallographic data for such compounds, refined via programs like SHELXL (), could clarify conformational preferences and intermolecular interactions .
Q & A
Q. How can contradictory biological data (e.g., varying IC₅₀ across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase assays) and harmonize protocols (e.g., ATP concentrations).
- Batch Analysis : Compare multiple synthetic batches to rule out impurity effects (e.g., residual Pd in coupling reactions) .
- Orthogonal Assays : Validate hits in cell-free (e.g., SPR) and cell-based (e.g., CRISPR knockouts) systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
